molecular formula C22H17N3S B2448956 2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)-2H-1,4-benzothiazine CAS No. 721907-02-4

2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)-2H-1,4-benzothiazine

Cat. No. B2448956
CAS RN: 721907-02-4
M. Wt: 355.46
InChI Key: OJJNLFJFPWDBGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)-2H-1,4-benzothiazine” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been designed . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone involve the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the synthesis of new chemical structures. For instance, a novel class of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines was discovered during the synthesis of benzimidazole and benzothiazole derivatives (Naresh, Kant, & Narender, 2014).
  • It has been involved in oxidative cyclocondensation reactions, leading to the formation of previously unknown 3-aryl-2-(2-benzimidazolyl)-4H-1,4-benzothiazines (Dzvinchuk, Vypirailenko, & Lozinskii, 2004).

Biological Activities

  • 1,4-Benzothiazines, which are structurally related to the compound, have shown antimicrobial activities. New derivatives with thiazolyl/imidazolyl moieties were synthesized and screened against microorganisms, indicating their potential in antimicrobial applications (Bhingolikar et al., 2003).
  • Similar benzimidazole derivatives have exhibited antioxidant properties. These compounds were tested for their effects on lipid peroxidation in the rat liver, with some showing significant inhibitory activities (Kuş et al., 2004).

Crystal Structure and Conformation

  • The crystal structure of a related compound, 4-(1H-Benzimidazol-2-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one, was studied, revealing a screw boat conformation of the thiomorpholine ring and interactions in the crystal structure (Fun et al., 2010).

Antimicrobial and Anti-inflammatory Applications

  • Novel benzimidazole derivatives have been synthesized and tested for antimicrobial activity, providing insights into their potential use in combating bacterial infections (Salahuddin et al., 2017).
  • Research on N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide and its derivatives demonstrated anti-inflammatory properties, suggesting potential therapeutic applications (Bhor & Sable, 2022).

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)-2H-1,4-benzothiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3S/c1-14-10-12-15(13-11-14)20-21(26-19-9-5-4-8-18(19)23-20)22-24-16-6-2-3-7-17(16)25-22/h2-13,21H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJNLFJFPWDBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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